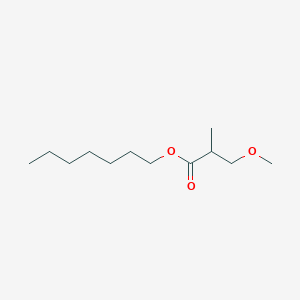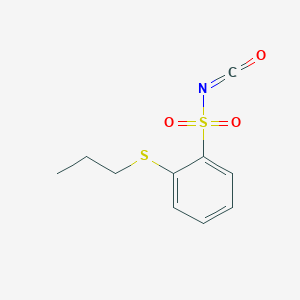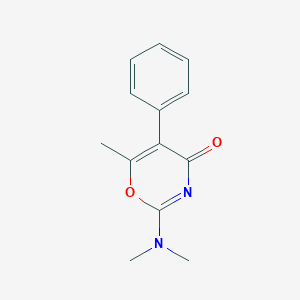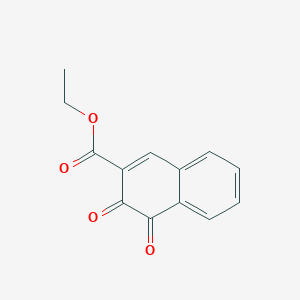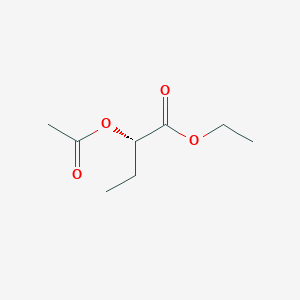
Ethyl (2S)-2-(acetyloxy)butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-(acetyloxy)butanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are widely used in the flavor and fragrance industry. This particular compound is characterized by its unique structure, which includes an ethyl group, an acetyloxy group, and a butanoate backbone. Its stereochemistry is denoted by the (2S) configuration, indicating the spatial arrangement of its atoms.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl (2S)-2-(acetyloxy)butanoate can be synthesized through esterification, a reaction between a carboxylic acid and an alcohol in the presence of a mineral acid catalyst. The general reaction involves heating the carboxylic acid and alcohol to form the ester and water . For instance, the esterification of butanoic acid with ethanol in the presence of sulfuric acid can yield ethyl butanoate.
Industrial Production Methods: In industrial settings, the production of esters like this compound often employs continuous flow microreactor systems. These systems enhance efficiency, versatility, and sustainability compared to traditional batch processes . The use of microreactors allows for precise control over reaction conditions, leading to higher yields and purity of the desired ester.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl (2S)-2-(acetyloxy)butanoate undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can convert the ester into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can facilitate substitution reactions.
Major Products:
Oxidation: Produces acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in esters with different functional groups.
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-(acetyloxy)butanoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a substrate in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Mecanismo De Acción
The mechanism of action of ethyl (2S)-2-(acetyloxy)butanoate involves its interaction with molecular targets through nucleophilic acyl substitution. The ester carbonyl carbon is electrophilic, making it susceptible to attack by nucleophiles. This reaction pathway is crucial in many biochemical and synthetic processes .
Comparación Con Compuestos Similares
Ethyl acetate: A simple ester with similar applications in the flavor and fragrance industry.
Butyl acetate: Another ester used in organic synthesis and as a solvent.
Methyl butanoate: Shares a similar structure but with a methyl group instead of an ethyl group.
Uniqueness: Ethyl (2S)-2-(acetyloxy)butanoate stands out due to its specific stereochemistry and the presence of the acetyloxy group, which imparts unique reactivity and properties compared to other esters .
Propiedades
Número CAS |
88241-56-9 |
|---|---|
Fórmula molecular |
C8H14O4 |
Peso molecular |
174.19 g/mol |
Nombre IUPAC |
ethyl (2S)-2-acetyloxybutanoate |
InChI |
InChI=1S/C8H14O4/c1-4-7(12-6(3)9)8(10)11-5-2/h7H,4-5H2,1-3H3/t7-/m0/s1 |
Clave InChI |
QMAYRYVZUNWYDW-ZETCQYMHSA-N |
SMILES isomérico |
CC[C@@H](C(=O)OCC)OC(=O)C |
SMILES canónico |
CCC(C(=O)OCC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


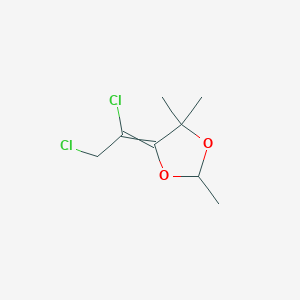

![(NE)-N-[1-(2-phenylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14383100.png)
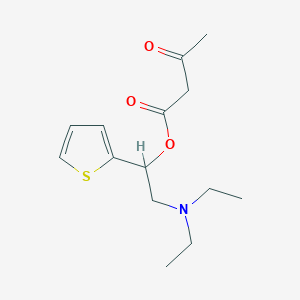
![1-Nitro-4-(2-{2-[2-(2-phenoxyethoxy)ethoxy]ethoxy}ethoxy)benzene](/img/structure/B14383106.png)


![1-[(Z)-1,3-diphenyl-3-phenyliminoprop-1-enyl]-3-propylurea](/img/structure/B14383120.png)

